

# molecular formula C5H12N2 and molecular weight of 2-Methylpiperazine

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Compound of Interest		
Compound Name:	2-Methylpiperazine	
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# 2-Methylpiperazine: A Comprehensive Technical Guide for Researchers Abstract

This technical guide provides an in-depth overview of **2-Methylpiperazine**, a heterocyclic amine of significant interest in pharmaceutical and chemical research. The document details its fundamental chemical and physical properties, outlines key experimental protocols for its synthesis and application, and explores its role as a crucial building block in the development of therapeutic agents. A particular focus is placed on its involvement in the modulation of the Wnt/β-catenin signaling pathway, a critical pathway in cellular development and disease. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of technical data and methodologies to support ongoing and future research endeavors.

### Introduction

**2-Methylpiperazine** is a versatile organic compound that serves as a fundamental scaffold in the synthesis of a wide array of biologically active molecules.[1] Its unique structural features, including the presence of two nitrogen atoms within a six-membered ring, impart desirable physicochemical properties such as enhanced solubility and reactivity, making it an ideal intermediate for drug development.[1] This guide will cover the essential molecular and physical characteristics of **2-Methylpiperazine**, provide detailed experimental procedures for



its synthesis and use in biological assays, and visualize key pathways and workflows to facilitate a deeper understanding of its scientific applications.

# Physicochemical Properties of 2-Methylpiperazine

A summary of the key quantitative data for **2-Methylpiperazine** is presented in Table 1. This data is essential for its application in experimental settings, providing researchers with the necessary parameters for reaction setup, purification, and analysis.

Property	Value	Reference(s)
Molecular Formula	C5H12N2	[2]
Molecular Weight	100.16 g/mol	[2]
CAS Number	109-07-9	[3]
Melting Point	61-63 °C	[2]
Boiling Point	155 °C at 763 mmHg	[2]
Flash Point	65 °C	[2]
Solubility in Water	78 g/100 mL at 25 °C	[2]
Appearance	White to yellow crystalline powder and chunks	[2][3]

# **Key Experimental Protocols**

This section provides detailed methodologies for the synthesis of **2-Methylpiperazine** and a key biological assay in which its derivatives are frequently evaluated.

# Synthesis of 2-Methylpiperazine via Cyclo-condensation

This protocol describes the synthesis of **2-methylpiperazine** from the cyclo-condensation of ethylene diamine and propylene glycol over a promoted copper catalyst.

### Materials:

Ethylene diamine



- Propylene glycol
- Promoted copper catalyst

### Procedure:

- The cyclo-condensation reaction is carried out in a fixed-bed reactor.
- A mixture of ethylene diamine and propylene glycol is vaporized and passed over the promoted copper catalyst.
- The reaction is typically performed at elevated temperatures and pressures to facilitate the cyclization and dehydration steps.
- The product stream is then cooled, and **2-methylpiperazine** is separated and purified, often through distillation.

For a detailed academic description of this process, researchers are encouraged to consult the work by Jing et al. (2008).[4]

### Synthesis of Lomefloxacin using 2-Methylpiperazine

**2-Methylpiperazine** is a key raw material in the synthesis of the fluoroquinolone antibiotic, lomefloxacin.[5] The following is a generalized three-step synthesis:

Step 1: Preparation of 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic oxalic acid boron chelate compound.

• This initial step involves the formation of a key quinoline intermediate, which is then chelated with boron.

Step 2: Preparation of 1-ethyl-6,8-difluoro-7-(2-methyl-4-tert-butoxy carbonyl-1-piperazine)-1,4-dihydro-4-oxoquinoline-3-carboxylic oxalic acid boron chelate compound.

 The chelated quinoline from Step 1 is reacted with a protected form of 2-methylpiperazine (N-Boc-2-methylpiperazine).



Step 3: Preparation of 1-ethyl-6,8-difluoro-7-(2-methyl-1-piperazine)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Lomefloxacin).

 The protecting group is removed from the piperazine nitrogen, and the boron chelate is cleaved to yield the final lomefloxacin product.

A detailed patent for this synthesis method provides specific reaction conditions and reagent quantities.[5]

# Wnt/β-catenin Signaling Pathway Luciferase Reporter Assay

Derivatives of **2-methylpiperazine** are often investigated for their ability to inhibit the Wnt/β-catenin signaling pathway. The following protocol outlines a common method for assessing this activity.[2][6]

#### Materials:

- HEK293T cells (or other suitable cell line)
- TOPflash and FOPflash luciferase reporter plasmids
- Renilla luciferase control plasmid (for normalization)
- Lipofectamine 3000 (or other transfection reagent)
- Luciferase Assay System (e.g., from Promega)
- 2-Methylpiperazine derivative test compound
- Wnt3a conditioned media (as a pathway activator)

### Procedure:

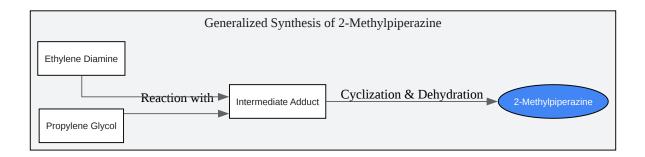
 Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.



- Transfection: Co-transfect the cells with the TOPflash (containing wild-type TCF/LEF binding sites) or FOPflash (containing mutated TCF/LEF binding sites) reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
- Incubation: Incubate the cells for an additional 24-48 hours.
- Cell Lysis: Lyse the cells using a passive lysis buffer.
- Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to
  account for differences in transfection efficiency and cell number. The inhibitory effect of the
  compound is determined by the reduction in luciferase activity in the TOPflash-transfected
  cells compared to the vehicle control.

# **Signaling Pathways and Experimental Workflows**

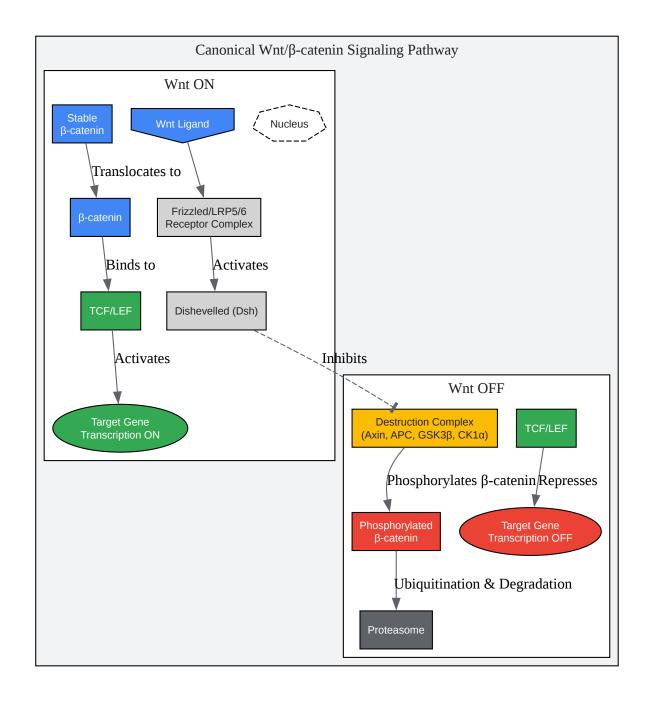
The following diagrams, generated using the DOT language, illustrate key concepts related to the application of **2-Methylpiperazine** in research.





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A simplified workflow for the synthesis of **2-Methylpiperazine**.





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The canonical Wnt/β-catenin signaling pathway in its "OFF" and "ON" states.

### Conclusion

**2-Methylpiperazine** is a cornerstone molecule in medicinal chemistry and drug discovery, offering a versatile scaffold for the development of novel therapeutics. Its utility in the synthesis of a diverse range of pharmaceuticals, from antibiotics to anticancer agents, underscores its importance. This guide provides a foundational resource for researchers, consolidating key data and protocols to facilitate further exploration and innovation in the field. The continued investigation into the synthesis and application of **2-methylpiperazine** and its derivatives holds significant promise for the advancement of therapeutic interventions for a multitude of diseases.

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